![molecular formula C13H13N3O3S B5874475 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5874475.png)

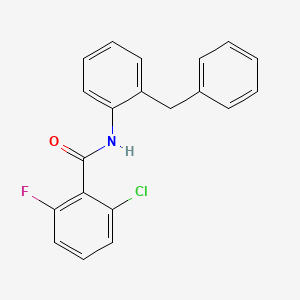

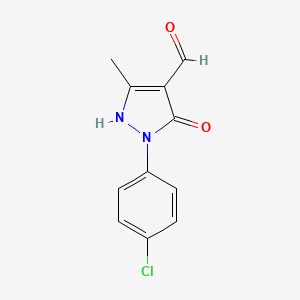

2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide, also known as HPTAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and materials science. HPTAA is a member of the thioamide family and is synthesized through a multi-step process that involves the reaction of 2-chloro-N-(2-methoxyphenyl)acetamide with 4-mercaptopyrimidine.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of CBKinase1_007482, also known as HMS2459L14 or CBKinase1_019882, is Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans . It plays a crucial role in regulating signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response .

Mode of Action

The compound interacts with CK1α, exerting its effects by modulating the kinase’s activity . CK1α is one of the main components of the Wnt/β-catenin signaling pathway . It phosphorylates β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation . CK1α also targets p53 for degradation, mediated by murine double minute clone 2 (MDM2) and MDM4 .

Biochemical Pathways

The compound affects several biochemical pathways. It impacts the Wnt/β-catenin signaling pathway by modulating the activity of CK1α . This pathway plays a crucial role in cell proliferation and differentiation . The compound also influences the p53 pathway , which is involved in cell cycle regulation and apoptosis .

Pharmacokinetics

Like other kinase inhibitors, it is expected to have properties that influence its absorption, distribution, metabolism, and excretion, which in turn affect its bioavailability .

Result of Action

The compound’s action on CK1α can lead to various molecular and cellular effects. By modulating the Wnt/β-catenin signaling pathway, it can influence cell proliferation and differentiation . By affecting the p53 pathway, it can impact cell cycle progression and apoptosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. It’s worth noting that the effectiveness of kinase inhibitors can be influenced by factors such as pH, temperature, and the presence of other molecules .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-19-10-5-3-2-4-9(10)15-12(18)8-20-13-14-7-6-11(17)16-13/h2-7H,8H2,1H3,(H,15,18)(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRCVLFREDTJPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5874398.png)

![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5874424.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide](/img/structure/B5874442.png)

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B5874451.png)

![N-[(1-benzoyl-4-piperidinyl)methyl]benzamide](/img/structure/B5874478.png)

![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate](/img/structure/B5874486.png)